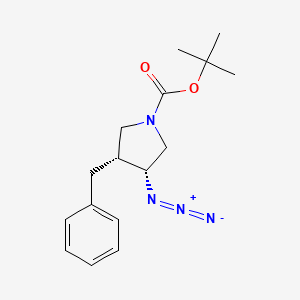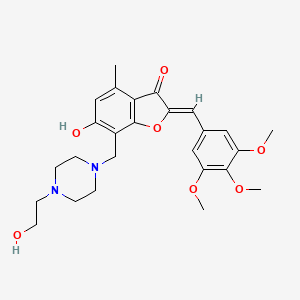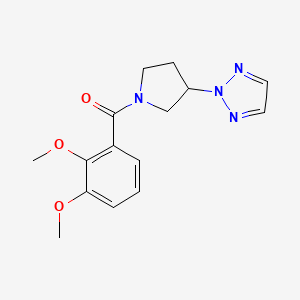![molecular formula C18H23N7 B2629378 2-[4-(4-Benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine CAS No. 1105196-37-9](/img/structure/B2629378.png)
2-[4-(4-Benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-Benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine, also known as BPP-1, is a novel compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazolo[3,4-d]pyrimidin-1-yl derivatives and has been synthesized using various methods.
Scientific Research Applications
Anticancer and Anti-inflammatory Properties
Research has shown that pyrazolopyrimidine derivatives exhibit significant cytotoxic activities against cancer cell lines such as HCT-116 and MCF-7. Moreover, they also demonstrate 5-lipoxygenase inhibition activities, indicating potential anti-inflammatory properties. The study discusses the structure-activity relationship (SAR) of these compounds, highlighting their biological relevance in cancer and inflammation research (Rahmouni et al., 2016).
Synthesis and Chemical Structure Analysis
In another study, a series of pyrazolopyrimidine derivatives were synthesized, demonstrating the versatility of this chemical structure. The study provides insights into the cyclization processes and chemical modifications that can be made to these compounds, which are essential for developing new pharmaceuticals and understanding their molecular interactions (Svete et al., 2015).
Novel Compounds Synthesis and Applications
Further research has led to the creation of new pyrazolopyrimidine derivatives with potential applications in various fields, including medicine and materials science. These compounds are synthesized through innovative methods, and their structures are elucidated using advanced techniques like NMR, showcasing the evolving nature of chemical synthesis and analysis (Darweesh et al., 2016).
Antibacterial Properties
Another study focuses on the synthesis of benzyl piperazine with pyrimidine derivatives and investigates their antibacterial properties. This highlights the potential of pyrazolopyrimidine compounds in developing new antibacterial agents, an essential area of research given the rise of antibiotic-resistant bacteria (Merugu et al., 2010).
Antiviral Applications
The pyrazole moiety, a component of the pyrazolopyrimidine structure, has been explored for its potent anti-HIV activity. This study compiles various pyrazole-containing compounds, demonstrating the broad potential of these compounds in antiviral therapy (Kumar et al., 2022).
Mechanism of Action
Target of Action
The primary target of the compound 2-[4-(4-Benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine is the Cyclin-Dependent Kinase 2 (CDK2) enzyme . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound this compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cancer cells .
Biochemical Pathways
The action of this compound affects the CDK2/cyclin A2 pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis . This has downstream effects on tumor growth and proliferation.
Result of Action
The result of the action of this compound is the significant inhibition of the growth of examined cell lines . Most notably, the compound showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 2-[4-(4-Benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine interacts with various enzymes and proteins. For instance, it has been found to inhibit CDK2, a cyclin-dependent kinase . This interaction involves the compound binding to the active site of the enzyme, thereby preventing it from catalyzing its usual reactions .
Cellular Effects
The effects of this compound on cells are significant. It has been found to inhibit the growth of certain cell lines, including MCF-7 and HCT-116 .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. As mentioned earlier, it inhibits CDK2, which plays a crucial role in cell cycle regulation . By inhibiting this enzyme, the compound can disrupt the normal progression of the cell cycle, leading to cell growth inhibition .
Dosage Effects in Animal Models
These studies have shown that the effects of these compounds can vary with different dosages, with some showing threshold effects and others showing toxic or adverse effects at high doses .
Metabolic Pathways
This compound is likely to be involved in various metabolic pathways due to its interactions with enzymes like CDK2 . Specific details about these pathways and the compound’s effects on metabolic flux or metabolite levels are not currently available.
Subcellular Localization
Given its interactions with enzymes like CDK2, it is likely that it is found in locations where these enzymes are present, such as the cytoplasm or nucleus .
properties
IUPAC Name |
2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7/c19-6-7-25-18-16(12-22-25)17(20-14-21-18)24-10-8-23(9-11-24)13-15-4-2-1-3-5-15/h1-5,12,14H,6-11,13,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUZOHHWKOXNKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-furyl-N-({1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazol-2-yl}ethyl)carbo xamide](/img/structure/B2629297.png)

![(Z)-ethyl 3-allyl-2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2629302.png)

![7-Amino-2-methylsulfonyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;hydrochloride](/img/structure/B2629308.png)
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2629309.png)
![2-[Methyl(4-methylpyridin-2-yl)amino]cyclopentan-1-ol](/img/structure/B2629310.png)

![1-[4-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide](/img/structure/B2629313.png)
![N-[(1R,2S)-2-Naphthalen-1-ylcyclopropyl]oxirane-2-carboxamide](/img/structure/B2629314.png)

![4-{[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2629316.png)
